(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate
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Overview
Description
(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate is an organic compound with a complex structure that includes an acetamido group, a phenylmethoxy group, and a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an amino acid derivative followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons or hydrogen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles, often in the presence of catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents involved.
Scientific Research Applications
(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid: Shares structural similarities but differs in functional groups and overall reactivity.
(2S,4S)-4-[(18F)FPArg]: Used in imaging and diagnostic applications, particularly in oncology.
Uniqueness
(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14NO5- |
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Molecular Weight |
264.25 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H15NO5/c1-9(15)14-11(13(17)18)7-12(16)19-8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18)/p-1/t11-/m0/s1 |
InChI Key |
HGRQBCVXVCWXLS-NSHDSACASA-M |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
CC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
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